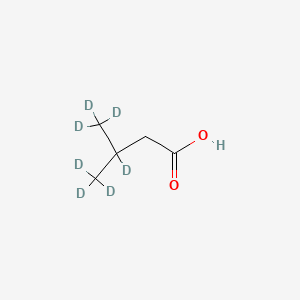

Isovaleric acid-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H10O2 |

|---|---|

分子量 |

109.17 g/mol |

IUPAC名 |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |

InChIキー |

GWYFCOCPABKNJV-UAVYNJCWSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |

正規SMILES |

CC(C)CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals

An essential tool for precise metabolic analysis, Isovaleric acid-d7 serves as a critical internal standard for the accurate quantification of isovaleric acid in various biological matrices. This deuterated analog is indispensable for research in metabolic disorders, particularly Isovaleric Acidemia, and plays a significant role in drug development and metabolomics.

This compound is a stable, isotopically labeled form of isovaleric acid, a branched-chain fatty acid.[1] In this deuterated version, seven hydrogen atoms are replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its natural counterpart, but with nearly identical chemical and physical properties. This key characteristic allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses.[2]

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in a research setting.

| Property | Value | Reference |

| Chemical Formula | C₅H₃D₇O₂ | [3] |

| Molecular Weight | 109.17 g/mol | [3] |

| CAS Number | 1219805-32-9 | [3] |

| Appearance | Not specified, likely a liquid | |

| Purity | Typically ≥98% | [3] |

| Storage | Recommended at 4°C | [3] |

Synthesis and Manufacturing

Applications in Research and Clinical Diagnostics

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of isovaleric acid.[2] This is particularly crucial in the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia (IVA).

IVA is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[5] This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the body.[5] The use of this compound allows for precise measurement of isovaleric acid levels in biological samples such as blood and urine, which is essential for the diagnosis, monitoring of treatment efficacy, and management of IVA patients.[6]

Beyond clinical diagnostics, this compound is a valuable tool in metabolic research and metabolomics. It can be used in metabolic flux analysis to trace the flow of metabolites through the leucine catabolism pathway.[7][8] Understanding these metabolic pathways is crucial for drug development and for studying the effects of new therapeutic agents on cellular metabolism.

Experimental Protocols: Quantification of Isovaleric Acid using GC-MS and this compound Internal Standard

The following is a representative experimental protocol for the quantification of isovaleric acid in a biological sample (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is based on established methods for short-chain fatty acid analysis.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw Samples : Thaw frozen plasma samples on ice.

-

Aliquoting : Pipette a precise volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a known amount of this compound solution (in a suitable solvent like methanol) to each plasma sample. The amount of internal standard should be chosen to be within the linear range of the instrument's detection.

-

Acidification : Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to protonate the fatty acids, making them more soluble in organic solvents.

-

Extraction : Add an organic solvent (e.g., diethyl ether or a mixture of isooctane and 2-propanol) to the sample. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.

-

Phase Separation : Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Collection : Carefully transfer the upper organic layer containing the fatty acids to a new, clean tube.

-

Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

Derivatization

To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, a derivatization step is often necessary.

-

Reagent Addition : Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with tert-butyldimethylchlorosilane (TBDMSCl) as a catalyst, to the dried extract.

-

Incubation : Cap the tubes tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

-

Cooling : Allow the samples to cool to room temperature before analysis.

GC-MS Analysis

-

Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation : The fatty acid derivatives are separated on a capillary column (e.g., a DB-5ms column) with a temperature gradient program.

-

Mass Spectrometric Detection : The separated compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to monitor specific ions for isovaleric acid and this compound.

-

Quantification : The concentration of isovaleric acid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of isovaleric acid and a fixed amount of the internal standard.

Leucine Catabolism Pathway and the Role of Isovaleryl-CoA Dehydrogenase

The breakdown of the amino acid leucine is a critical metabolic pathway. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD). In Isovaleric Acidemia, a deficiency in IVD leads to a buildup of isovaleryl-CoA, which is then converted to isovaleric acid and other metabolites.

Caption: The metabolic pathway of leucine catabolism.

Experimental Workflow for Quantification of Isovaleric Acid

The following diagram illustrates the typical workflow for the quantification of isovaleric acid in a biological sample using an internal standard like this compound.

Caption: A typical workflow for quantitative analysis.

References

- 1. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Isovaleric Acid-d7: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Isovaleric acid-d7, a deuterated analog of isovaleric acid. This document details its applications in metabolic research, particularly as an internal standard for mass spectrometry-based quantification. Furthermore, it offers insights into experimental protocols and the metabolic pathways in which this compound plays a crucial analytical role.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of isovaleric acid, where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₃D₇O₂ | [1][2] |

| Molecular Weight | 109.17 g/mol | [1][2] |

| CAS Number | 1219805-32-9 | [1][2] |

| Purity | ≥98% | [1][2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -29 °C (for non-labeled Isovaleric acid) | [3][4] |

| Boiling Point | 175-177 °C (for non-labeled Isovaleric acid) | [3][5] |

| Density | 0.925 g/mL at 20 °C (for non-labeled Isovaleric acid) | [3][4] |

| Refractive Index | n20/D 1.403 (for non-labeled Isovaleric acid) | [3][6] |

| Solubility | Sparingly soluble in water; soluble in most organic solvents. | [5][6] |

| Storage Conditions | Store at 4°C or room temperature, protected from light and moisture. | [1][7] |

Applications in Metabolic Research

This compound is primarily utilized in metabolic research and clinical diagnostics. Its most significant application is as an internal standard in stable isotope dilution analysis for the quantification of isovaleric acid and related metabolites in biological samples such as plasma, urine, and amniotic fluid.[8] This is particularly crucial for the diagnosis and monitoring of Isovaleric Acidemia (IVA) , an inherited metabolic disorder.[8][9][10][11]

IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is essential for the breakdown of the amino acid leucine.[9][10] This deficiency leads to the accumulation of isovaleric acid and its derivatives in the body, causing a range of clinical symptoms.[10][11] The use of this compound allows for precise and accurate measurement of these endogenous compounds, facilitating early diagnosis and therapeutic monitoring.[8]

Experimental Protocols

The following is a representative experimental protocol for the quantification of isovaleric acid in biological samples using this compound as an internal standard, based on the principles of stable isotope dilution analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][12]

Workflow for Isovaleric Acid Quantification

Caption: Experimental workflow for quantitative analysis.

Detailed Methodology

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., 500 µL of plasma or urine).

-

Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to each sample as an internal standard.

-

Perform an extraction to isolate the organic acids. This can be achieved using liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction (SPE) cartridges.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To improve chromatographic properties and ionization efficiency, the extracted acids are often derivatized. A common method is methylation using diazomethane or by heating with an acidic methanol solution.[8]

-

-

GC-MS or LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent.

-

Inject an aliquot into the GC-MS or LC-MS/MS system.

-

For GC-MS, a capillary column suitable for fatty acid methyl esters is used. For LC-MS/MS, a C18 reversed-phase column is typically employed.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to the derivatized endogenous isovaleric acid and the deuterated internal standard.[8]

-

-

Quantification:

-

A calibration curve is generated using standards containing known concentrations of non-labeled isovaleric acid and a fixed concentration of this compound.

-

The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is calculated for both the unknown samples and the calibration standards.

-

The concentration of isovaleric acid in the biological samples is determined by interpolating the peak area ratios from the calibration curve.

-

Metabolic Pathway Involvement: Leucine Catabolism and Isovaleric Acidemia

Isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid leucine. The enzyme isovaleryl-CoA dehydrogenase (IVD) plays a critical role in this pathway. In individuals with Isovaleric Acidemia, a deficiency in IVD leads to the buildup of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid.

Caption: Leucine catabolism and the impact of IVD deficiency.

This accumulation of isovaleric acid and its metabolites, such as isovalerylglycine and isovalerylcarnitine, is toxic and leads to the clinical manifestations of the disease.[10][11] Analytical methods employing this compound are essential for confirming the diagnosis by demonstrating elevated levels of these compounds.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. Isovaleric Acid [drugfuture.com]

- 6. ISOVALERIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 8. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 10. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

Technical Guide: Certificate of Analysis for Isovaleric Acid-d7

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and biochemical context for Isovaleric acid-d7. It is intended to serve as a detailed reference for researchers utilizing this isotopically labeled compound in their studies.

Certificate of Analysis: this compound

The following table summarizes the typical quality control specifications and analytical results for a representative batch of this compound.

| Test | Specification | Result | Method |

| Identity | |||

| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrometry | Conforms to structure | Conforms | GC-MS (EI) |

| Purity | |||

| Chemical Purity (NMR) | ≥98.0% | 99.5% | Quantitative NMR (qNMR) |

| Chemical Purity (GC) | ≥98.0% | 99.8% | Gas Chromatography (GC-FID) |

| Isotopic Purity | |||

| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Physical Properties | |||

| Appearance | Colorless liquid | Clear, colorless liquid | Visual Inspection |

| Residual Solvents | |||

| As per USP <467> | Meets requirements | Meets requirements | Headspace GC-MS |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

This protocol outlines the procedure for determining the isotopic enrichment of this compound using GC-MS. The method separates the analyte from potential impurities and analyzes the mass-to-charge ratio of the resulting ions to quantify the extent of deuterium incorporation.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

-

Solvent: Dichloromethane (DCM), GC grade.

-

This compound sample.

-

Unlabeled Isovaleric acid reference standard.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane. Prepare a separate 1 mg/mL solution of the unlabeled Isovaleric acid reference standard.

-

GC Method:

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

-

-

Analysis:

-

Inject the unlabeled standard to determine its retention time and mass spectrum. The molecular ion (M+) for unlabeled isovaleric acid is m/z 102.13.

-

Inject the this compound sample.

-

Identify the peak corresponding to the analyte based on retention time.

-

Acquire the mass spectrum for the this compound peak.

-

Calculate the isotopic enrichment by comparing the ion intensities of the deuterated molecular ion (m/z 109.17) and any unlabeled (m/z 102.13) or partially labeled species within the mass cluster. The calculation is performed by integrating the ion currents for each isotopic peak.[1][2]

-

This protocol describes the determination of the chemical purity of this compound using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4] This is an absolute method that compares the integral of a signal from the analyte to that of a certified internal standard of known purity.[5][6]

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength.

Reagents:

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Internal Standard (IS): Maleic acid, certified reference material (CRM).

-

This compound sample.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

-

Vortex the vial to ensure complete dissolution and homogenization.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Pulse Sequence: Standard 90° pulse-acquire sequence.

-

Acquisition Time (at): ≥ 3 seconds.

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei, approximately 5 times the longest T1).

-

Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 recommended).[5]

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

-

Manually phase the spectrum carefully.

-

Perform a baseline correction across the entire spectrum.

-

-

Purity Calculation:

-

Integrate a well-resolved signal from the analyte (e.g., the remaining non-deuterated proton signal if present and well-defined, or a ¹³C satellite). For this compound, the residual CHD proton multiplet can be used.

-

Integrate the singlet signal from the maleic acid internal standard (δ ~6.28 ppm).

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

-

I = Integral area

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound.

// Nodes Leucine [label="Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; aKG [label="α-Ketoisocaproate", fillcolor="#F1F3F4", fontcolor="#202124"]; IsovalerylCoA [label="Isovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; MethylcrotonylCoA [label="3-Methylcrotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetoacetate [label="Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; IsovalericAcid [label="Isovaleric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Leucine -> aKG [label="BCAT"]; aKG -> IsovalerylCoA [label="BCKDH"]; IsovalerylCoA -> MethylcrotonylCoA [label="IVD", color="#4285F4"]; MethylcrotonylCoA -> AcetylCoA; MethylcrotonylCoA -> Acetoacetate; IsovalerylCoA -> IsovalericAcid [style=dashed, arrowhead=open, label="Accumulates in\nIVD deficiency"];

// Invisible nodes for layout {rank=same; Leucine; aKG; IsovalerylCoA; MethylcrotonylCoA; AcetylCoA; Acetoacetate;} }

Caption: Leucine catabolism pathway showing the formation of Isovaleryl-CoA.[7][8][9][10]

// Nodes Prep [label="Sample Preparation\n(Dissolve in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="GC Injection\n(1 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Chromatographic Separation\n(DB-5ms Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionize [label="Electron Ionization\n(70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Mass Analysis\n(Quadrupole)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Detect [label="Detection & Data Acquisition", fillcolor="#202124", fontcolor="#FFFFFF"]; Report [label="Data Analysis\n(Isotopic Enrichment)", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];

// Edges Prep -> Inject [color="#5F6368"]; Inject -> Separate [color="#5F6368"]; Separate -> Ionize [color="#5F6368"]; Ionize -> Analyze [color="#5F6368"]; Analyze -> Detect [color="#5F6368"]; Detect -> Report [color="#5F6368"]; }

Caption: Workflow for the analysis of this compound by GC-MS.[7]

// Nodes Weigh [label="Accurate Weighing\n(Analyte + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolution\n(CDCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="NMR Data Acquisition\n(d1 = 30s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Process [label="Data Processing\n(Phasing, Baseline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrate [label="Signal Integration\n(Analyte vs. Std)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate [label="Purity Calculation", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];

// Edges Weigh -> Dissolve [color="#5F6368"]; Dissolve -> Acquire [color="#5F6368"]; Acquire -> Process [color="#5F6368"]; Process -> Integrate [color="#5F6368"]; Integrate -> Calculate [color="#5F6368"]; }

Caption: Workflow for determining chemical purity by quantitative NMR (qNMR).

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. emerypharma.com [emerypharma.com]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 7. leucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isovaleric acid-d7: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d7 is a deuterated form of isovaleric acid, a branched-chain fatty acid that plays a significant role in human metabolism. This stable isotope-labeled compound is an indispensable tool in clinical diagnostics and metabolic research, primarily utilized as an internal standard for the accurate quantification of isovaleric acid in biological samples by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a discussion on its synthesis, a detailed experimental protocol for its use in quantitative analysis, and its relevance in the context of the metabolic disorder, Isovaleric Acidemia.

Chemical Properties and Data

This compound is commercially available, and its key chemical properties are summarized in the table below. It is important to note that various deuterated forms of isovaleric acid exist, with the d7 and d9 variants being common. This guide focuses on the d7 isotopologue.

| Property | Value | Reference |

| CAS Number | 1219805-32-9 | [1] |

| Chemical Formula | C₅H₃D₇O₂ | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| Isotopic Purity | ≥98% | [1] |

| Appearance | Liquid | |

| Synonyms | 3-Methylbutanoic-d7 acid |

Synthesis of this compound

A specific, detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, which is common for commercially available stable isotope-labeled compounds. However, the synthesis would generally involve the introduction of deuterium atoms into the isovaleric acid molecule or a precursor. General approaches for the deuteration of organic molecules include:

-

Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂, in the presence of a metal catalyst.

-

Reduction of a Precursor with a Deuteride Reagent: A suitable precursor molecule containing functional groups that can be reduced is treated with a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).

-

Starting from Deuterated Precursors: The synthesis can begin with smaller, commercially available deuterated building blocks that are then used to construct the final this compound molecule through a series of chemical reactions.

For example, a plausible synthetic route could involve the deuteration of isovaleraldehyde followed by oxidation to the carboxylic acid. The industrial synthesis of unlabeled isovaleric acid often involves the oxidation of isovaleraldehyde.[2]

Application in the Diagnosis and Monitoring of Isovaleric Acidemia

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of isovaleric acid in biological fluids like plasma and urine. This is particularly crucial for the diagnosis and management of Isovaleric Acidemia (IVA).

IVA is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD).[3] This enzyme is essential for the normal metabolism of the branched-chain amino acid leucine. A deficiency in IVD leads to the accumulation of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid and its conjugates, such as isovalerylglycine and 3-hydroxyisovaleric acid, in the body.[3] The buildup of these compounds is toxic and can lead to severe clinical symptoms, including a characteristic "sweaty feet" odor, metabolic acidosis, lethargy, and neurological damage.[3]

Accurate measurement of isovaleric acid levels is critical for diagnosing IVA, monitoring the effectiveness of treatment (which typically involves a low-leucine diet), and managing metabolic crises. The use of this compound as an internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the high accuracy and precision required for clinical assays.[4][5]

Leucine Catabolism Pathway and the Role of Isovaleryl-CoA Dehydrogenase

The metabolic pathway below illustrates the catabolism of leucine and the critical step catalyzed by isovaleryl-CoA dehydrogenase. A defect in this enzyme leads to the accumulation of isovaleryl-CoA and subsequently isovaleric acid.

Experimental Protocol: Quantification of Isovaleric Acid in Human Plasma using this compound by LC-MS/MS

This protocol provides a general framework for the quantification of isovaleric acid in human plasma. It is essential to validate the method in-house and adhere to all relevant laboratory safety procedures.

Materials and Reagents

-

Isovaleric acid standard

-

This compound (internal standard)

-

Human plasma (EDTA or heparin)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatization agent (e.g., 3-nitrophenylhydrazine - 3-NPH)

-

Pyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standards and Internal Standard Working Solutions

-

Stock Solutions: Prepare individual stock solutions of isovaleric acid and this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the isovaleric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected physiological and pathological concentration range.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the protein precipitation solvent.

Sample Preparation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

Derivatization (using 3-NPH as an example)

Short-chain fatty acids like isovaleric acid often require derivatization to improve their chromatographic retention and ionization efficiency in LC-MS.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in a suitable solvent mixture (e.g., acetonitrile/water).[6][7]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.

-

Quenching/Dilution: Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in water) and dilute the sample to a final volume suitable for injection.

-

Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient: A suitable gradient elution should be developed to achieve good separation of isovaleric acid from other matrix components and potential isomers.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization agent used. For 3-NPH derivatives, negative ion mode is often employed.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isovaleric acid derivative: A specific precursor-to-product ion transition needs to be determined and optimized.

-

This compound derivative: A corresponding precursor-to-product ion transition for the deuterated internal standard.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize sensitivity.

-

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the isovaleric acid derivative to the this compound derivative against the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of isovaleric acid in the unknown plasma samples based on their measured peak area ratios.

Experimental Workflow Diagram

Addressing Potential Isobaric Interferences

A potential challenge in the mass spectrometric analysis of isovaleric acid is the presence of isobaric compounds, which have the same nominal mass. For example, pivalic acid and 2-methylbutyric acid are isomers of isovaleric acid and can interfere with its measurement if not chromatographically separated. The use of high-resolution mass spectrometry can help distinguish between isobars based on their exact mass. However, in many clinical laboratories using triple quadrupole mass spectrometers, chromatographic separation is essential. A well-optimized LC method is crucial to resolve these isomers and ensure accurate quantification of isovaleric acid.[8][9][10][11]

Conclusion

This compound is a vital tool for researchers and clinicians involved in the study of metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of isovaleric acid, which is essential for the diagnosis and management of Isovaleric Acidemia. This technical guide has provided a detailed overview of its properties, a discussion on its synthesis, and a comprehensive experimental protocol for its application, which will be valuable for professionals in the fields of drug development, clinical chemistry, and metabolic research.

References

- 1. chemscene.com [chemscene.com]

- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mssj.jp [mssj.jp]

An In-Depth Technical Guide to the Molecular Weight of Isovaleric Acid-d7

This technical guide provides a comprehensive overview of the molecular weight of Isovaleric acid-d7, a deuterated isotopologue of isovaleric acid. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents key quantitative data, detailed experimental methodologies for molecular weight determination, and a visual representation of the analytical workflow.

Core Data Presentation

The incorporation of deuterium atoms into the isovaleric acid molecule results in a predictable increase in its molecular weight. The following table summarizes the key molecular properties of both the unlabeled and deuterated forms of isovaleric acid.

| Property | Isovaleric Acid | This compound |

| Molecular Formula | C₅H₁₀O₂[1][2][3][4] | C₅H₃D₇O₂[5] |

| Molecular Weight | 102.13 g/mol [1][2][3][4][6][7] | 109.17 g/mol [5] |

| Isotopic Enrichment | Not Applicable | 7 Deuterium atoms |

Experimental Protocols for Molecular Weight Determination

The molecular weight of this compound is typically determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[1][5] The following is a generalized protocol for the analysis of a small deuterated molecule like this compound.

Objective: To determine the molecular weight of this compound with high precision.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

Materials:

-

This compound sample

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and pipettes

-

2 mL mass spectrometry vials with septa caps

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound standard.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a stock concentration of approximately 1 mg/mL.

-

Perform a serial dilution of the stock solution to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL. The final solvent composition should be compatible with the mobile phase used for analysis.

-

If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter into a clean mass spectrometry vial.

-

-

Instrument Setup and Calibration:

-

Prepare the mass spectrometer according to the manufacturer's instructions.

-

Calibrate the instrument using a known calibration standard appropriate for the mass range of the analyte. This ensures high mass accuracy.

-

Set the ESI source parameters. For a small molecule like isovaleric acid, negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻. Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition:

-

Introduce the prepared sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-200).

-

The data system will record the relative abundance of ions at different mass-to-charge ratios.

-

-

Data Analysis:

-

Examine the resulting mass spectrum to identify the molecular ion peak. For this compound in negative ion mode, this will correspond to the [M-D]⁻ or [M-H]⁻ ion.

-

The position of this peak on the m/z axis will provide the mass-to-charge ratio of the ion.

-

Calculate the neutral molecular weight from the observed m/z value, taking into account the mass of the electron and any adducts or losses (e.g., the mass of a proton or deuteron).

-

The presence of seven deuterium atoms will result in a mass shift of approximately 7 Da compared to the unlabeled isovaleric acid.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the molecular weight of this compound using mass spectrometry.

Workflow for Molecular Weight Determination

References

- 1. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. MASS SPECTROMETRY [biosiva.50webs.org]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of Isovaleric acid-d7, a deuterated analog of isovaleric acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document covers the chemical and physical properties of this compound, identifies reputable suppliers, details its applications in research, and provides exemplary experimental protocols for its use as an internal standard in mass spectrometry-based analyses. Furthermore, it elucidates the role of isovaleric acid in key cellular signaling pathways.

Chemical and Physical Properties of this compound

This compound is a stable isotope-labeled form of isovaleric acid, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of isovaleric acid in various biological matrices by mass spectrometry. Its physical and chemical properties are closely comparable to its non-deuterated counterpart.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Chemical Formula | C₅H₃D₇O₂ | ChemScene[1] |

| Molecular Weight | 109.17 g/mol | ChemScene[1] |

| CAS Number | 1219805-32-9 | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Isotopic Purity | Typically ≥98 atom % D | General supplier specification |

| Appearance | Colorless Liquid | General supplier specification |

| Storage Temperature | 4°C | ChemScene[1] |

Table 2: Physical Properties of Isovaleric Acid (Non-deuterated)

| Property | Value | Source |

| Boiling Point | 175-177 °C | Sigma-Aldrich[2] |

| Melting Point | -29 °C | Sigma-Aldrich[2] |

| Density | 0.925 g/mL at 20 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.403 | Sigma-Aldrich[2] |

| Solubility | Soluble in water, ethanol, and ether | General chemical data |

Suppliers of this compound

A number of reputable chemical suppliers provide this compound for research purposes. When selecting a supplier, it is crucial to consider the provided documentation, such as a Certificate of Analysis (CoA), which details the lot-specific purity and isotopic enrichment.

Table 3: Prominent Suppliers of this compound

| Supplier | Product Number | Reported Purity |

| MedChemExpress | HY-W012980S3 | 98.44% |

| ChemScene | CS-0459591 | ≥98%[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-2938 (for D9) | 98% (for D9)[3] |

| Toronto Research Chemicals | I826507 | - |

Applications in Research and Drug Development

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous isovaleric acid.[4] This technique is essential in various research areas:

-

Metabolomics: To study the role of isovaleric acid in metabolic pathways and its association with diseases such as isovaleric acidemia.[5][6]

-

Microbiome Research: To investigate the production of short-chain fatty acids by gut microbiota and their impact on host health.

-

Pharmacokinetic Studies: To trace the metabolic fate of drugs that are structurally related to isovaleric acid.

-

Food and Beverage Analysis: To quantify isovaleric acid as a flavor or off-flavor component.

Experimental Protocols

The following are detailed methodologies for the quantification of isovaleric acid in biological samples using this compound as an internal standard.

Quantification of Short-Chain Fatty Acids in Serum by LC-MS/MS

This protocol is adapted from a method for the sensitive and quantitative determination of short-chain fatty acids in human serum.[2]

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Isovaleric acid (Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Methyl tert-butyl ether (MTBE)

-

Serum samples

4.1.2. Sample Preparation

-

Thawing and Spiking: Thaw serum samples on ice. To 50 µL of serum, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels) and 200 µL of acetonitrile.

-

Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Derivatization: Add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile. Vortex and incubate at 40°C for 30 minutes.

-

Extraction: Add 500 µL of MTBE, vortex for 3 minutes, and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.

4.1.3. LC-MS/MS Parameters

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized isovaleric acid and this compound.

Analysis of Short-Chain Fatty Acids in Fecal Samples by GC-MS

This protocol is a general guide for the analysis of SCFAs in fecal samples, where this compound serves as an internal standard.

4.2.1. Materials and Reagents

-

This compound (Internal Standard)

-

Isovaleric acid (Standard)

-

Fecal samples

-

Isobutanol

-

Pyridine

-

Isobutyl chloroformate

-

Hexane

4.2.2. Sample Preparation

-

Homogenization: Homogenize a known weight of fecal sample in water.

-

Spiking: Add a known amount of this compound internal standard to the homogenate.

-

Derivatization: To an aliquot of the homogenate, add isobutanol/pyridine, followed by isobutyl chloroformate. Vortex vigorously.

-

Extraction: Add hexane, vortex, and centrifuge to separate the layers.

-

Analysis: Inject an aliquot of the upper hexane layer into the GC-MS system.

4.2.3. GC-MS Parameters

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a wax column).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature program that allows for the separation of the derivatized SCFAs.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized isovaleric acid and this compound.

Signaling Pathways

Isovaleric acid, as a short-chain fatty acid, has been shown to influence cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and the cyclic AMP/protein kinase A (cAMP/PKA) pathways.

Isovaleric Acid and the AMPK Signaling Pathway

AMPK is a crucial energy sensor that regulates cellular metabolism.[7][8][9][10][11] Isovaleric acid can activate AMPK, leading to downstream effects that promote catabolic processes (ATP production) and inhibit anabolic processes (ATP consumption).[7]

Caption: Isovaleric acid-mediated activation of the AMPK signaling pathway.

Isovaleric Acid and the cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is a ubiquitous signaling cascade involved in numerous cellular processes.[1][12][13][14][] Isovaleric acid has been shown to increase intracellular cAMP levels, leading to the activation of PKA and subsequent downstream effects, such as smooth muscle relaxation.[16]

Caption: Isovaleric acid-induced activation of the cAMP/PKA signaling pathway.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of isovaleric acid. Its use as an internal standard ensures the accuracy and reliability of measurements in complex biological matrices. A thorough understanding of its properties, available suppliers, and appropriate experimental protocols is essential for its effective implementation in research and drug development. Furthermore, elucidating the role of isovaleric acid in cellular signaling pathways, such as the AMPK and cAMP/PKA pathways, opens new avenues for investigating its physiological and pathological significance.

References

- 1. news-medical.net [news-medical.net]

- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 3. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. cAMP-PKA cascade: An outdated topic for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Stability of Isovaleric acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of Isovaleric acid-d7 (3-Methylbutanoic acid-d7), a deuterated analog of isovaleric acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis, in metabolic research, or in the development of deuterated drugs.

Chemical Identity and Specifications

This compound is a stable isotope-labeled compound where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of endogenous isovaleric acid.

| Parameter | Specification | Source |

| Chemical Name | 3-Methylbutanoic acid-d7 | N/A |

| Synonyms | This compound, 3-Methylbutyric acid-d7 | N/A |

| CAS Number | 1219805-32-9 | [1] |

| Molecular Formula | C₅H₃D₇O₂ | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Storage | 4°C, protect from light and moisture | [1][2] |

Synthesis of this compound

A potential synthesis workflow is outlined below:

This proposed pathway allows for the introduction of deuterium atoms at specific positions, leading to the desired this compound. The starting materials, diethyl malonate and a deuterated isobutyl bromide, are commercially available.

Purity Assessment

Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Potential Impurities

Based on the proposed synthesis route and potential degradation pathways, potential impurities may include:

-

Unlabeled Isovaleric Acid: Incomplete deuteration of starting materials or H/D exchange during synthesis or storage can lead to the presence of unlabeled isovaleric acid.

-

Partially Deuterated Isovaleric Acid: Incomplete H/D exchange can result in isotopologues with fewer than seven deuterium atoms.

-

Residual Starting Materials: Incomplete reaction may leave traces of deuterated isobutyl bromide or diethyl malonate.

-

By-products of Synthesis: Side reactions during the alkylation or decarboxylation steps could generate other organic acids or esters.

-

Degradation Products: Oxidative or thermal degradation can lead to the formation of smaller carboxylic acids or other oxidation products.

Analytical Methods for Purity Determination

The following tables summarize the analytical methods used to assess the purity of this compound.

| Parameter | Method | Typical Results |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥98% |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D |

| ²H Nuclear Magnetic Resonance (²H NMR) | Confirms deuterium incorporation | |

| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with the structure of this compound |

Stability Profile

The stability of this compound is a critical factor for ensuring accurate and reproducible results over time. Stability studies are conducted to evaluate the impact of various environmental factors.

Storage Conditions

For long-term storage, this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1][2]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve exposing this compound to stress conditions more severe than those encountered during routine handling and storage.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 1 M HCl at 60°C for 24 hours | Generally stable |

| Base Hydrolysis | 1 M NaOH at 60°C for 24 hours | Generally stable, salt formation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the alkyl chain |

| Thermal Degradation | 80°C for 48 hours | Decarboxylation at very high temperatures |

| Photostability | Exposure to UV/Vis light as per ICH Q1B guidelines | Potential for radical-induced degradation |

The results from these studies help in establishing appropriate storage and handling procedures and in the validation of analytical methods that can separate and quantify any potential degradants.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the purity and stability of this compound.

Protocol for Purity Determination by GC-MS

This protocol outlines the general procedure for determining the chemical purity of this compound using Gas Chromatography-Mass Spectrometry.

Protocol for Isotopic Purity by Mass Spectrometry

This protocol describes the determination of isotopic enrichment using high-resolution mass spectrometry.

Protocol for Stability-Indicating Method Development

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

-

Forced Degradation: Subject this compound to stress conditions as outlined in Section 4.2.

-

Method Development: Develop a chromatographic method (e.g., HPLC-UV or GC-MS) that can separate the parent compound from all observed degradation products.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide provides essential information on the purity and stability of this compound. A thorough understanding of its synthesis, potential impurities, and degradation pathways is critical for its effective use in research and development. The implementation of robust analytical methods for purity and stability assessment, as outlined in this document, will ensure the generation of high-quality, reliable data. For any specific applications, it is recommended to perform in-house verification of the purity and stability of this compound.

References

Isovaleric acid-d7 safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Isovaleric Acid-d7

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is synthesized from available Safety Data Sheets (SDS) for Isovaleric acid and best practices for handling deuterated compounds.

This compound is the deuterated form of Isovaleric acid, a branched-chain fatty acid. While specific safety data for the deuterated isotopologue is limited, the primary hazards are expected to be similar to those of its non-deuterated counterpart due to their identical chemical structures and functional groups.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₃D₇O₂ | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| CAS Number | 1219805-32-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, pungent, cheesy, sweaty | [2] |

| Boiling Point | 175-177 °C | [3] |

| Melting Point | -29 °C | [2] |

| Flash Point | 70-86 °C | [2] |

| Density | ~0.93 g/cm³ at 20 °C | |

| Solubility | Slightly soluble in water; miscible with ethanol and ether. | [2] |

| Purity | ≥98% | [1] |

Hazard Identification and Classification

Based on the GHS classification for Isovaleric acid, the deuterated form should be handled as a substance with the following hazards:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3/4 | H227: Combustible liquid[3][4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[6][7] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[8] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[5] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

Note: This classification is based on the non-deuterated Isovaleric acid and should be used as a precautionary measure for this compound.

Toxicological Information

The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes.

Table 3: Toxicological Data

| Endpoint | Species | Value | Reference |

| LD50 Oral | Rat | >2,000 mg/kg | [3][7] |

| LD50 Dermal | Rabbit | 3,560 mg/kg | [3] |

Experimental Protocols: Safe Handling and Storage

Given the hygroscopic nature of many deuterated compounds and the hazards of Isovaleric acid, stringent handling and storage protocols are essential to maintain isotopic purity and ensure personnel safety.

General Handling Protocol

-

Preparation :

-

Work in a well-ventilated fume hood.

-

Dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use.[9]

-

Ensure emergency eyewash stations and safety showers are accessible.

-

-

Personal Protective Equipment (PPE) :

-

Dispensing and Use :

-

Spill and Waste Disposal :

Storage Protocol

-

Temperature : Store at 4°C for long-term stability.[1]

-

Atmosphere : Keep in a tightly sealed container under a dry, inert atmosphere to prevent moisture absorption and maintain isotopic purity.[9]

-

Light : Store in amber vials or other light-protecting containers to prevent degradation.[10]

-

Incompatibilities : Store away from bases, strong oxidizing agents, and reducing agents.[4]

Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Hazards

Caption: Key hazard classifications for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. agilent.com [agilent.com]

- 4. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. Isovaleric acid|MSDS [dcchemicals.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. bio.vu.nl [bio.vu.nl]

- 8. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Research Applications of Deuterated Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated isovaleric acid, a stable isotope-labeled form of the branched-chain fatty acid isovaleric acid, serves as a powerful tool in metabolic research, diagnostics, and drug development. Its unique properties, particularly its utility as an internal standard and metabolic tracer, enable precise quantification and dynamic assessment of metabolic pathways. This technical guide provides an in-depth overview of the core research applications of deuterated isovaleric acid, with a focus on its role in understanding isovaleric acidemia, its use in quantitative analysis, and its potential in broader metabolic and drug discovery research. This document details experimental protocols, presents quantitative data, and provides visual diagrams of relevant pathways and workflows to support researchers in their scientific endeavors.

Core Applications of Deuterated Isovaleric Acid in Research

The primary applications of deuterated isovaleric acid in a research setting revolve around its use as an internal standard for accurate quantification of isovaleric acid and its metabolites, and as a tracer to study metabolic pathways.

Internal Standard for Quantitative Analysis

Deuterated isovaleric acid, most commonly as isovaleric acid-d9, is widely employed as an internal standard in mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous, non-deuterated form, but it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification of isovaleric acid and its derivatives, such as isovalerylcarnitine.[1][2] This is particularly crucial in the diagnosis and monitoring of isovaleric acidemia.[3]

Metabolic Tracer for Flux Analysis

By introducing deuterated isovaleric acid into a biological system (in vitro or in vivo), researchers can trace the metabolic fate of the isovaleric acid molecule. This allows for the study of metabolic flux through various pathways, including the leucine catabolism pathway. While specific studies detailing the use of deuterated isovaleric acid for metabolic flux analysis are not abundant in publicly available literature, the principles of stable isotope tracing are well-established and can be applied.[4][5] The conversion of deuterated isovaleric acid to downstream metabolites can be monitored over time to understand the kinetics and regulation of these pathways under different physiological or pathological conditions.

Isovaleric Acid Metabolism and its Relevance to Isovaleric Acidemia

Isovaleric acid is an intermediate in the catabolism of the essential amino acid leucine. The enzymatic breakdown of isovaleryl-CoA to 3-methylcrotonyl-CoA is a critical step in this pathway, catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).

A deficiency in IVD leads to the genetic disorder isovaleric acidemia (IVA), characterized by the accumulation of isovaleric acid and its derivatives in the body.[6][7][8] This accumulation can lead to severe metabolic acidosis, neurological damage, and a characteristic odor of "sweaty feet."[8]

Leucine Catabolism Pathway

The catabolism of leucine is a multi-step process occurring within the mitochondria. The diagram below illustrates the key steps, highlighting the point of enzymatic block in isovaleric acidemia.

Experimental Protocols

While specific published protocols for using deuterated isovaleric acid as a metabolic tracer are scarce, the following sections provide detailed methodologies adapted from general stable isotope tracing and analytical chemistry protocols.

Protocol 1: Quantification of Isovalerylcarnitine in Plasma using Isovaleric Acid-d9 as an Internal Standard (LC-MS/MS)

This protocol is adapted from methods used for newborn screening and metabolic disorder diagnostics.

1. Materials:

-

Plasma samples

-

Isovaleric acid-d9 (as an internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system with an ESI source

-

C18 reverse-phase LC column

2. Sample Preparation:

-

To 50 µL of plasma, add 10 µL of a known concentration of isovaleric acid-d9 solution in methanol.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

3. LC-MS/MS Analysis:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole operated in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isovalerylcarnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Isovalerylcarnitine-d9: Monitor the corresponding mass-shifted transition.

-

4. Data Analysis:

-

Calculate the peak area ratio of the endogenous isovalerylcarnitine to the deuterated internal standard.

-

Quantify the concentration of isovalerylcarnitine in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of non-labeled isovalerylcarnitine and a constant concentration of the deuterated internal standard.

Protocol 2: In Vitro Metabolic Tracing with Deuterated Isovaleric Acid in Cultured Fibroblasts

This hypothetical protocol is based on general methodologies for stable isotope tracing in cell culture.[9]

1. Materials:

-

Human fibroblast cell lines (e.g., from a healthy donor and a patient with isovaleric acidemia)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Isovaleric acid-d9

-

Ice-cold 80% methanol

-

GC-MS or LC-MS/MS system

2. Cell Culture and Labeling:

-

Culture fibroblasts in standard conditions until they reach approximately 80% confluency.

-

Prepare a labeling medium by supplementing the standard culture medium with a known concentration of isovaleric acid-d9 (e.g., 100 µM).

-

Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the metabolic conversion of the tracer.

3. Metabolite Extraction:

-

At each time point, place the culture plates on ice and rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

4. Sample Analysis (GC-MS):

-

Dry the metabolite extracts under a stream of nitrogen.

-

Derivatize the samples to make them volatile for GC-MS analysis (e.g., using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Analyze the derivatized samples by GC-MS. The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated and non-deuterated metabolites.

5. Data Analysis:

-

Identify peaks corresponding to isovaleric acid and its downstream metabolites (e.g., 3-hydroxyisovaleric acid).

-

Determine the isotopic enrichment by analyzing the mass isotopomer distribution of each metabolite.

-

Calculate the fractional contribution of the deuterated tracer to each metabolite pool.

Data Presentation

Table 1: Quantification of Isovalerylcarnitine in Plasma Samples

| Sample ID | Peak Area (Isovalerylcarnitine) | Peak Area (Isovaleric Acid-d9 IS) | Peak Area Ratio | Concentration (µM) |

| Control 1 | 150,000 | 1,000,000 | 0.15 | 0.2 |

| Control 2 | 180,000 | 1,050,000 | 0.17 | 0.23 |

| IVA Patient 1 | 12,500,000 | 980,000 | 12.76 | 15.8 |

| IVA Patient 2 | 15,200,000 | 1,020,000 | 14.90 | 18.5 |

This table presents hypothetical data to demonstrate the use of a deuterated internal standard (IS) for quantifying isovalerylcarnitine. The peak area ratio is used to calculate the final concentration from a standard curve.

Table 2: Isotopic Enrichment of Metabolites in Fibroblasts after Incubation with Deuterated Isovaleric Acid

| Time (hours) | Metabolite | % Enrichment (Healthy Control) | % Enrichment (IVA Patient) |

| 1 | Isovaleric Acid | 95.2 ± 2.1 | 98.5 ± 1.5 |

| 1 | 3-Hydroxyisovaleric Acid | 15.8 ± 1.2 | 2.1 ± 0.5 |

| 4 | Isovaleric Acid | 96.1 ± 1.8 | 98.9 ± 1.2 |

| 4 | 3-Hydroxyisovaleric Acid | 45.3 ± 3.5 | 5.3 ± 0.8 |

| 12 | Isovaleric Acid | 95.8 ± 2.0 | 99.1 ± 1.0 |

| 12 | 3-Hydroxyisovaleric Acid | 78.2 ± 4.1 | 8.9 ± 1.1 |

This table shows hypothetical data on the percentage of isotopic enrichment in isovaleric acid and a downstream metabolite in healthy versus isovaleric acidemia (IVA) patient-derived cells. The lower enrichment in the downstream metabolite in IVA cells would reflect the reduced enzymatic activity.

Signaling Pathways and Logical Relationships

Deuterated isovaleric acid can be used to probe the leucine catabolism pathway and its downstream effects. An accumulation of isovaleryl-CoA, as seen in isovaleric acidemia, can have secondary effects on other metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Synthesis of Deuterated Isovaleric Acid

A general industrial method for producing non-deuterated isovaleric acid involves the hydroformylation of isobutylene to form isovaleraldehyde, which is then oxidized to isovaleric acid.[10] A similar principle could be applied using deuterated precursors.

Conclusion

Deuterated isovaleric acid is an indispensable tool for researchers studying isovaleric acidemia and broader aspects of branched-chain amino acid metabolism. Its primary role as an internal standard enables the accurate diagnosis and monitoring of isovaleric acidemia by providing reliable quantification of key biomarkers. While its application as a metabolic tracer for flux analysis is less documented, the potential for such studies is significant. By adapting established stable isotope tracing methodologies, researchers can gain valuable insights into the dynamic regulation of the leucine catabolism pathway and the metabolic consequences of its disruption. Further research utilizing deuterated isovaleric acid as a tracer will be crucial for a deeper understanding of the pathophysiology of isovaleric acidemia and for the development of novel therapeutic strategies.

References

- 1. Metabolism of [1-(14)C] and [2-(14)C] leucine in cultured skin fibroblasts from patients with isovaleric acidemia. Characterization of metabolic defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3474138A - Process for making isovaleric acid - Google Patents [patents.google.com]

- 3. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]

- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of the intermediates of leucine catabolism by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isovaleric acid - Wikipedia [en.wikipedia.org]

The Role of Isovaleric Acid-d7 in Modern Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolomics, the precise and accurate quantification of small molecules is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Isovaleric acid, a branched-chain fatty acid derived from the catabolism of leucine, is a significant metabolite implicated in various physiological and pathological states, most notably the inherited metabolic disorder, isovaleric acidemia. The development of stable isotope-labeled internal standards, such as isovaleric acid-d7, has revolutionized the analytical rigor of metabolomic studies involving this key metabolite. This technical guide provides an in-depth exploration of the role of this compound in metabolomics, detailing its application as an internal standard, experimental protocols for its use, and its utility in metabolic pathway analysis.

The Critical Role of this compound as an Internal Standard

The primary role of this compound in metabolomics is to serve as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, isovaleric acid.[1] Stable isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of a stable isotope-labeled compound to a sample prior to analysis.[1] Because this compound is chemically identical to isovaleric acid, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[2] This allows it to effectively compensate for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1][3] The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis, ensuring the highest level of accuracy and precision.[4]

Quantitative Analysis of Isovaleric Acid

The quantification of isovaleric acid in biological matrices such as plasma, serum, and urine is crucial for both clinical diagnostics and research. The following tables summarize the analytical performance and quantitative data from methodologies employing deuterated internal standards for short-chain fatty acid analysis.

Table 1: Analytical Performance for Short-Chain Fatty Acid Quantification using LC-MS/MS

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Isovaleric Acid | 0.5 - 500 | 0.5 | < 10% | < 15% |

| Isobutyric Acid | 0.5 - 500 | 0.5 | < 10% | < 15% |